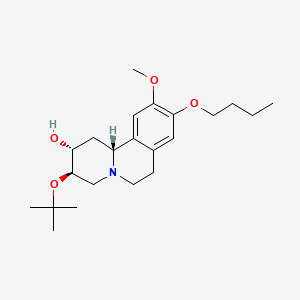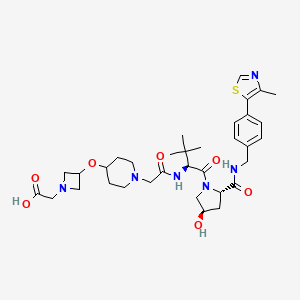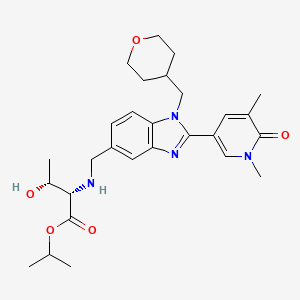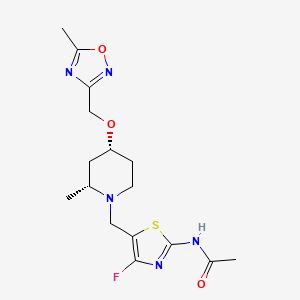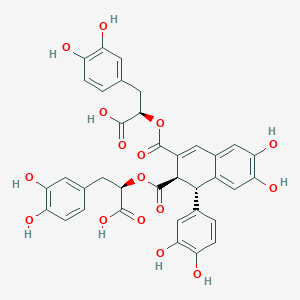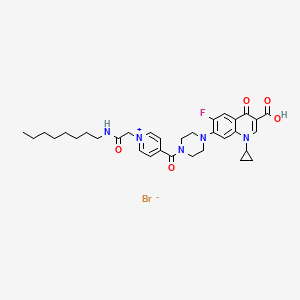
Antibacterial agent 181
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It exhibits low cytotoxicity and has shown significant efficacy against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 2 μg/mL . This compound is part of the broader class of antibacterial agents designed to combat bacterial infections, particularly those caused by drug-resistant strains.
Vorbereitungsmethoden
The synthesis of antibacterial agent 181 involves the modification of ciprofloxacin to introduce cationic properties. The synthetic route typically includes:
Chemical Modification: Ciprofloxacin is chemically modified to enhance its antibacterial properties and reduce cytotoxicity.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure the stability and efficacy of the final product.
Industrial Production: Large-scale production involves optimizing the synthetic route to ensure high yield and purity. .
Analyse Chemischer Reaktionen
Antibacterial agent 181 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the ciprofloxacin molecule to enhance its antibacterial activity.
Substitution Reactions: Common reagents used in these reactions include halogens and other electrophiles that can replace specific atoms or groups on the molecule.
Major Products: The primary product is the modified ciprofloxacin with enhanced antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 181 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of chemical modifications on antibacterial activity.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating infections caused by drug-resistant bacteria.
Industry: Utilized in the development of new antibacterial coatings and materials for medical devices and surfaces
Wirkmechanismus
The mechanism of action of antibacterial agent 181 involves:
Targeting Bacterial DNA: It interferes with bacterial DNA replication and transcription processes.
Inhibition of Protein Synthesis: The compound disrupts the synthesis of essential proteins required for bacterial growth and survival.
Molecular Targets: The primary targets include bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication
Vergleich Mit ähnlichen Verbindungen
Antibacterial agent 181 is unique compared to other similar compounds due to its:
Eigenschaften
Molekularformel |
C33H41BrFN5O5 |
|---|---|
Molekulargewicht |
686.6 g/mol |
IUPAC-Name |
1-cyclopropyl-6-fluoro-7-[4-[1-[2-(octylamino)-2-oxoethyl]pyridin-1-ium-4-carbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;bromide |
InChI |
InChI=1S/C33H40FN5O5.BrH/c1-2-3-4-5-6-7-12-35-30(40)22-36-13-10-23(11-14-36)32(42)38-17-15-37(16-18-38)29-20-28-25(19-27(29)34)31(41)26(33(43)44)21-39(28)24-8-9-24;/h10-11,13-14,19-21,24H,2-9,12,15-18,22H2,1H3,(H-,35,40,43,44);1H |
InChI-Schlüssel |
BTJHVQUJQXVOIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)C[N+]1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


